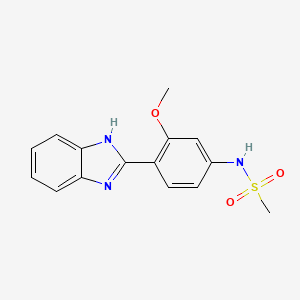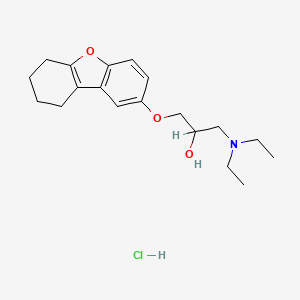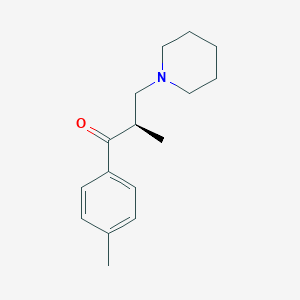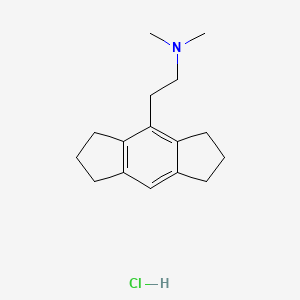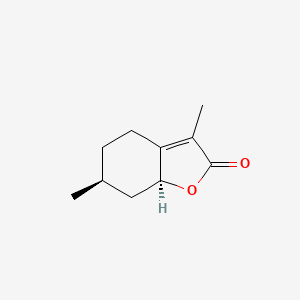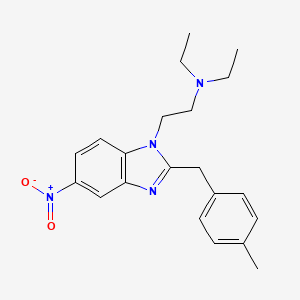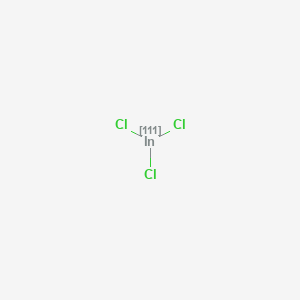
Indium IN-111 chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
111Indium trichloride is a radioactive compound with the chemical formula InCl₃. It is widely used in nuclear medicine as a diagnostic radiopharmaceutical agent. The compound is particularly valuable for radiolabeling monoclonal antibodies, peptides, and other biologically active molecules for in vivo diagnostic imaging and radioimmunotherapy procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 111Indium trichloride is typically produced by proton irradiation of a cadmium target in a cyclotron. The reaction involves the bombardment of cadmium-112 (112Cd) with protons, resulting in the formation of 111Indium through a (p,2n) reaction . The resulting 111Indium is then chemically separated and purified to obtain 111Indium trichloride.
Industrial Production Methods: The industrial production of 111Indium trichloride involves a semi-automated process where cadmium targets are irradiated with protons. The irradiated targets are then dissolved in hydrochloric acid to form 111Indium trichloride. This solution is further purified to remove any impurities and ensure high radionuclide purity .
Analyse Chemischer Reaktionen
Types of Reactions: 111Indium trichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo substitution reactions with various ligands to form complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like lithium hydride in diethyl ether solution.
Substitution: Ligands such as chloride ions, forming complexes like InCl₄⁻, InCl₅²⁻, and InCl₆³⁻.
Major Products Formed:
Oxidation: Higher oxidation state indium compounds.
Reduction: Lower oxidation state indium compounds.
Substitution: Various indium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
111Indium trichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a Lewis acid in organic synthesis and as a precursor for other indium compounds.
Biology: Utilized in radiolabeling of biomolecules for tracking and imaging biological processes.
Medicine: Employed in diagnostic imaging for detecting tumors, infections, and other medical conditions. .
Wirkmechanismus
111Indium trichloride acts as a radioactive tracer by emitting gamma photons during its decay process. These photons can be detected using imaging techniques such as single-photon emission computed tomography (SPECT). The compound is used to label monoclonal antibodies, peptides, or other molecules, allowing for the visualization of their distribution and accumulation in the body. This helps in diagnosing and monitoring various medical conditions .
Vergleich Mit ähnlichen Verbindungen
- Indium(III) fluoride (InF₃)
- Indium(III) bromide (InBr₃)
- Indium(III) iodide (InI₃)
- Aluminium chloride (AlCl₃)
- Gallium trichloride (GaCl₃)
- Thallium(III) chloride (TlCl₃)
Uniqueness: 111Indium trichloride is unique due to its radioactive properties, making it highly valuable in nuclear medicine for diagnostic and therapeutic purposes. Unlike its non-radioactive counterparts, 111Indium trichloride can be used to track and image biological processes in real-time, providing critical information for medical diagnosis and treatment .
Eigenschaften
| Indium In-111 Chloride is a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint and Zevalin. Its mechanism of action is related to the final product and not specific to Indium In-111 Chloride alone | |
CAS-Nummer |
50800-85-6 |
Molekularformel |
Cl3In |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
trichloro(111In)indigane |
InChI |
InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3/i;;;1-4 |
InChI-Schlüssel |
PSCMQHVBLHHWTO-FZTWWWDYSA-K |
Isomerische SMILES |
Cl[111In](Cl)Cl |
Kanonische SMILES |
Cl[In](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


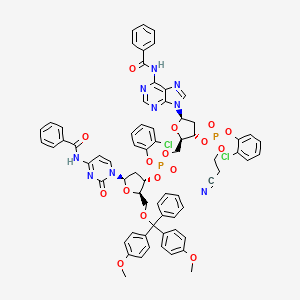

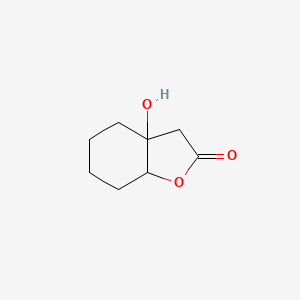
![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
